molecular formula C29H24N6OS B2972496 methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether CAS No. 956782-10-8

methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether

Cat. No.: B2972496
CAS No.: 956782-10-8
M. Wt: 504.61
InChI Key: CGEXMDIIIHVWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a triazole core linked to a pyrazole ring, both substituted with aromatic and sulfur-containing groups. Key structural elements include:

  • A 4H-1,2,4-triazol-3-yl ring with a phenyl group at position 4 and a sulfanyl (S–) group at position 2.
  • A 1H-pyrazol-4-yl substituent on the triazole, bearing a phenyl group at position 1 and a 1H-pyrrol-1-yl group at position 3.
  • A phenyl ether moiety connected via a methylene bridge to the sulfanyl group.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N6OS/c1-36-25-16-14-22(15-17-25)21-37-29-32-31-27(34(29)23-10-4-2-5-11-23)26-20-30-35(24-12-6-3-7-13-24)28(26)33-18-8-9-19-33/h2-20H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEXMDIIIHVWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(N(N=C4)C5=CC=CC=C5)N6C=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thioether Linkages

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
  • Key Differences: Replaces the target compound’s pyrazole-pyrrole substituent with a phenylsulfonyl group. Features a phenylethanone group instead of a methyl phenyl ether.
  • Fluorine substituents on the phenyl ring may improve metabolic stability in drug-like molecules.
Ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate ()
  • Key Differences: Contains a dimethoxybenzoyl-amino-methyl side chain and an ethyl ester group. Lacks the pyrazole-pyrrole system.
  • Functional Implications :
    • The ester group introduces hydrolytic instability compared to the ether linkage in the target compound.
    • The fluorine atom on the phenyl ring may enhance lipophilicity and bioavailability .

Pyrazole-Based Analogues with Sulfur Linkers

N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Platinum(II) ()
  • Key Differences :
    • A platinum complex with cyclohexylsulfanyl-pyrazole ligands.
    • Designed for cytotoxicity studies, unlike the purely organic target compound.
  • Functional Implications: The cyclohexyl substituent enhances cytotoxicity by increasing lipophilicity and membrane permeability .
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde ()
  • Key Differences: Features a carbaldehyde group and a simpler phenoxy substituent. Lacks the triazole core and sulfur linkages.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.